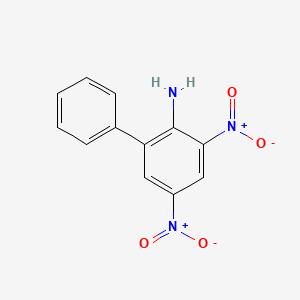

2-Phenyl-4,6-dinitrobenzenamine

Descripción

2-Phenyl-4,6-dinitrobenzenamine is a nitroaromatic compound characterized by a benzene ring substituted with two nitro groups at positions 4 and 6, and a phenyl group at position 2. This structure confers unique electronic and steric properties, making it relevant in applications such as agrochemical intermediates or dye synthesis. Its reactivity is influenced by the electron-withdrawing nitro groups, which deactivate the aromatic ring toward electrophilic substitution while directing further functionalization to specific positions .

Propiedades

Fórmula molecular |

C12H9N3O4 |

|---|---|

Peso molecular |

259.22 g/mol |

Nombre IUPAC |

2,4-dinitro-6-phenylaniline |

InChI |

InChI=1S/C12H9N3O4/c13-12-10(8-4-2-1-3-5-8)6-9(14(16)17)7-11(12)15(18)19/h1-7H,13H2 |

Clave InChI |

GBJUVYOCXFEUHA-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

5-Methyl-4,6-dinitrobenzenamine

- Structure : Methyl group at position 5 instead of a phenyl group at position 2.

- Properties : The methyl group introduces steric hindrance but lacks the electron-withdrawing effect of the phenyl group. This reduces overall aromatic stabilization compared to 2-phenyl derivatives.

- Applications : Primarily studied for environmental persistence; its degradation pathways differ due to the absence of the bulky phenyl group .

Pendimethalin (N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamine)

- Structure : Contains alkylamine (N-(1-ethylpropyl)) and methyl groups at positions 3 and 3.

- Properties : The alkylamine chain enhances lipid solubility, improving herbicidal activity. Unlike 2-phenyl-4,6-dinitrobenzenamine, pendimethalin acts as a microtubule disruptor in plants, inhibiting root growth in pre-emergent weeds .

- Applications : Widely used as a selective herbicide in agriculture.

Functional Group Additions and Modifications

4-[2-(2-Chloro-4,6-dinitrophenyl)diazenyl]-N,N-diethyl-2,5-dimethoxybenzenamine

- Structure : Features a diazenyl (-N=N-) bridge linking two aromatic rings, with chloro and methoxy substituents.

- Properties : The diazenyl group introduces conjugation, shifting absorption spectra to visible wavelengths (useful in dyes). The chloro and methoxy groups further modulate electron density, enhancing stability under UV exposure .

- Applications: Potential use in synthetic dyes or photostable pigments.

N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)benzenamine

- Structure : Trifluoromethyl (-CF₃) at position 4 and alkylamine groups.

- Properties : The -CF₃ group is strongly electron-withdrawing, increasing resistance to nucleophilic attack compared to 2-phenyl-4,6-dinitrobenzenamine. This compound exhibits higher thermal stability and lower soil mobility due to hydrophobic effects .

Physical and Chemical Properties Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.